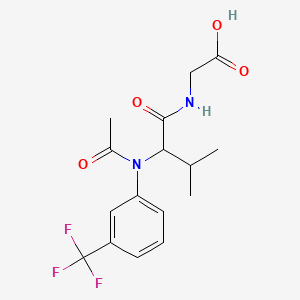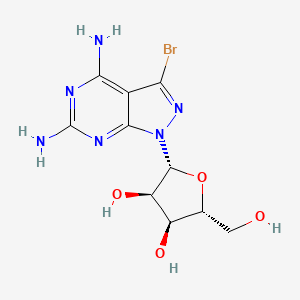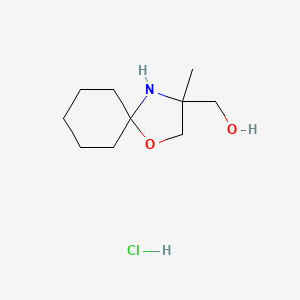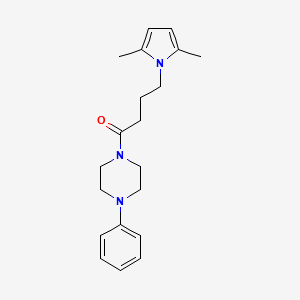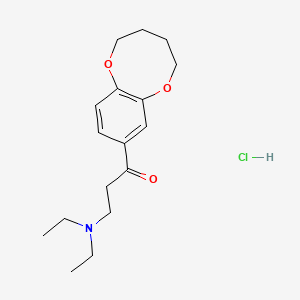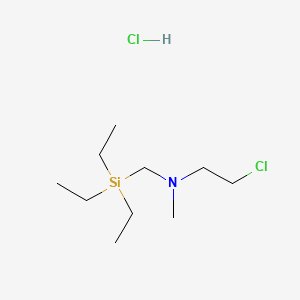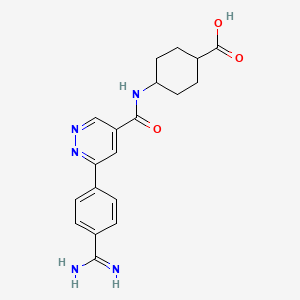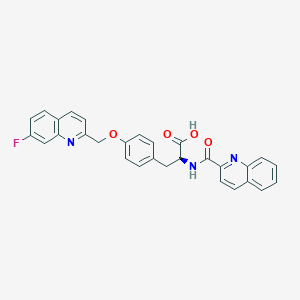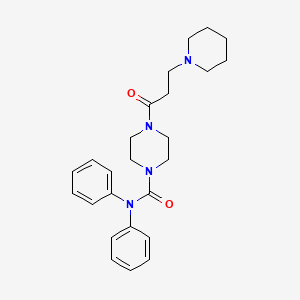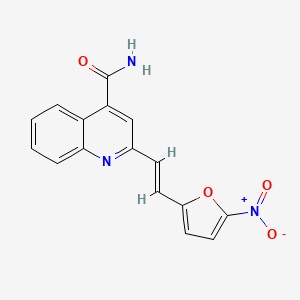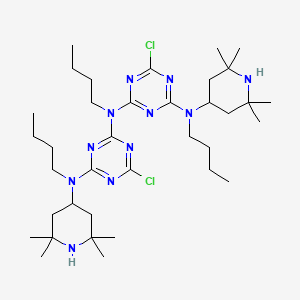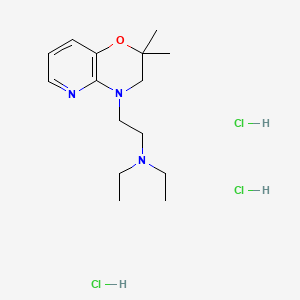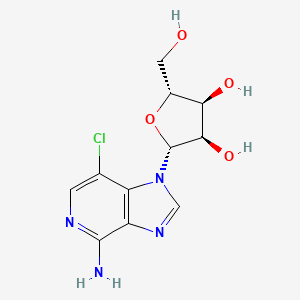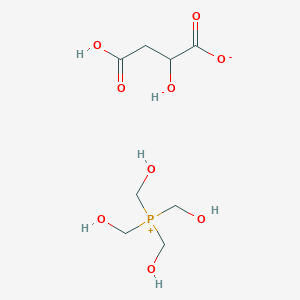
2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium is a compound that combines two distinct chemical entities. Tetrakis(hydroxymethyl)phosphanium is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]⁺. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems . 2,4-Dihydroxy-4-oxobutanoate is a derivative of butanoic acid, known for its role in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphanium can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid:
PH3+4H2C=O+HCl→[P(CH2OH)4]Cl
The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, typical for phosphonium salts .
Industrial Production Methods: In industrial settings, tetrakis(hydroxymethyl)phosphanium chloride is produced in large quantities using similar methods. The compound is often used in the production of crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics .
化学反应分析
Types of Reactions: Tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:
- Converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide:
Oxidation: [P(CH2OH)4]Cl+NaOH→P(CH2OH)3+H2O+H2C=O+NaCl
Reacts with urea to form flame-retardant finishes:Condensation: [P(CH2OH)4]Cl+NH2CONH2→(HOCH2)2P(O)CH2NHC(O)NH2+HCl+HCHO+H2+H2O
Common Reagents and Conditions:
Oxidation: Sodium hydroxide (NaOH)
Condensation: Urea (NH₂CONH₂)
Major Products:
Oxidation: Tris(hydroxymethyl)phosphine
Condensation: Phosphine oxide derivatives
科学研究应用
2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium has diverse applications in scientific research:
Chemistry: Used as a reducing agent and stabilizing ligand for the synthesis of gold nanoparticles.
Biology: Employed in the development of cytocompatible protein-based hydrogels for 3D cell encapsulation.
Medicine: Investigated for its potential in drug delivery and tissue engineering applications.
Industry: Utilized as a flame retardant, tanning agent, and biocide in various industrial processes.
作用机制
The mechanism of action of tetrakis(hydroxymethyl)phosphanium involves its reactivity with amine groups, leading to crosslinking in hydrogels. This crosslinking enhances the mechanical properties and stability of the hydrogels, making them suitable for biomedical applications . The formation of formaldehyde as a reaction intermediate is a key aspect of its mechanism .
相似化合物的比较
Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphanium and used as an intermediate in various chemical reactions.
Bis(hydroxymethyl)phosphine: Another related compound with similar reactivity.
Uniqueness: Tetrakis(hydroxymethyl)phosphanium is unique due to its four-coordinate phosphorus structure and its ability to form stable, water-soluble salts. Its versatility in various applications, from flame retardants to biomedical hydrogels, sets it apart from other similar compounds .
属性
CAS 编号 |
39734-92-4 |
|---|---|
分子式 |
C8H17O9P |
分子量 |
288.19 g/mol |
IUPAC 名称 |
2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C4H6O5.C4H12O4P/c5-2(4(8)9)1-3(6)7;5-1-9(2-6,3-7)4-8/h2,5H,1H2,(H,6,7)(H,8,9);5-8H,1-4H2/q;+1/p-1 |
InChI 键 |
CBHZBAPOMQBESN-UHFFFAOYSA-M |
规范 SMILES |
C(C(C(=O)[O-])O)C(=O)O.C(O)[P+](CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


